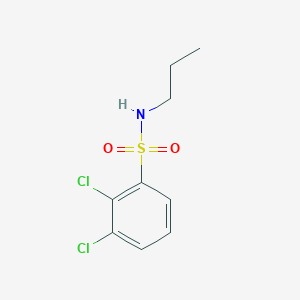

2,3-dichloro-N-propylbenzenesulfonamide

Description

Significance of Sulfonamide Scaffolds in Academic Discovery

The sulfonamide group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its presence in a molecule can significantly influence properties such as solubility, binding affinity to biological targets, and metabolic stability. Historically, the discovery of sulfonamide antibiotics in the 1930s revolutionized medicine and laid the groundwork for the development of a plethora of synthetic drugs. In contemporary academic research, the sulfonamide scaffold continues to be a focal point for the design of novel therapeutic agents targeting a wide range of diseases.

Overview of Dichlorinated Benzenesulfonamide (B165840) Derivatives in Chemical Biology

The introduction of chlorine atoms onto the benzene (B151609) ring of the benzenesulfonamide scaffold can have a profound impact on the molecule's electronic and lipophilic properties, which in turn can modulate its biological activity. Dichlorinated benzenesulfonamide derivatives have been investigated for their potential as modulators of various biological targets. For instance, certain dichlorinated benzenesulfonamides have been explored as inhibitors of enzymes and as ligands for receptors, demonstrating the diverse applications of this chemical class in chemical biology. The specific positioning of the chlorine atoms (e.g., 2,4-dichloro vs. 2,5-dichloro) can lead to significant differences in biological effects, highlighting the importance of precise structural modifications in drug design.

Research into compounds like 2,4-dichloro-N-isopropyl-N-[2-(isopropylamino)ethyl]benzenesulfonamide has identified it as a modulator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel chemicalbook.com. Another analogue, 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide, has been studied for its effects on cardiovascular parameters in isolated heart models cerradopub.com.brcerradopub.com.br. These examples underscore the role of dichlorinated benzenesulfonamides in probing biological systems and as potential starting points for therapeutic development.

Research Trajectories for 2,3-dichloro-N-propylbenzenesulfonamide and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, promising research trajectories can be extrapolated from studies on analogous compounds. The structure-activity relationship (SAR) studies of dichlorinated benzenesulfonamides are crucial in this regard. For example, research on a 2,4-dichloro-N-phenylbenzenesulfonamide analogue revealed that the substitution pattern on the benzene ring is critical for its activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulator nih.gov.

Future research on this compound would likely begin with its chemical synthesis, followed by a thorough characterization of its physicochemical properties. Subsequent investigations would logically progress to screening for biological activity across a range of assays. Based on the activities of its isomers and other analogues, potential areas of investigation could include its effects on ion channels, enzymes such as carbonic anhydrases, and various receptors.

Chemical Compound Information

| Compound Name |

| This compound |

| 2,4-dichloro-N-isopropyl-N-[2-(isopropylamino)ethyl]benzenesulfonamide |

| 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide |

| 2,4-dichloro-N-phenylbenzenesulfonamide |

| Carbonic Anhydrase |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) |

| Transient Receptor Potential Vanilloid 4 (TRPV4) |

| 2,4-dichloro-N-isopropylbenzenesulfonamide |

| 2,5-dichloro-N-propylbenzenesulfonamide |

Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO2S |

|---|---|

Molecular Weight |

268.16 g/mol |

IUPAC Name |

2,3-dichloro-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 |

InChI Key |

MQTJZJZCCIZKSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,3 Dichloro N Propylbenzenesulfonamide Analogues

Established Synthetic Pathways for Benzenesulfonamide (B165840) Synthesis

The formation of the sulfonamide bond is a cornerstone of benzenesulfonamide synthesis. Several well-established and more recent, advanced methods are utilized to achieve this transformation efficiently.

Nucleophilic Substitution Reactions of Sulfonyl Halides with Amines

The most traditional and widely practiced method for synthesizing benzenesulfonamides is the nucleophilic substitution reaction between a sulfonyl halide, typically a sulfonyl chloride, and a primary or secondary amine. nih.govcbijournal.com This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the stable sulfonamide product. The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide. researchgate.net

Theoretical studies have shown that the sulfur center in sulfonyl halides is highly electropositive, which facilitates the nucleophilic attack by the amine. nih.gov The stability of the resulting sulfonamide is a key driving force for this reaction.

Advanced Synthetic Approaches to Sulfonamide Scaffolds (e.g., microwave-assisted, one-pot reactions)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. organic-chemistry.orgacs.orgscribd.com In the context of sulfonamide synthesis, microwave-assisted methods can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. organic-chemistry.orgacs.orgscribd.com One notable microwave-assisted approach involves the synthesis of sulfonamides directly from sulfonic acids, avoiding the need to first prepare the corresponding sulfonyl chlorides. organic-chemistry.orgacs.orgscribd.com This method often utilizes an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgacs.orgnih.gov-triazine (TCT), to facilitate the reaction. organic-chemistry.org

One-Pot Reactions: One-pot procedures offer the advantage of combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying the purification process. acs.orgtandfonline.comnih.gov For the synthesis of benzenesulfonamide derivatives, one-pot methods have been developed that allow for the in situ generation of reactive intermediates which are then trapped by an appropriate amine. acs.org For instance, a one-pot synthesis of asymmetrically substituted ureido-benzenesulfonamides has been reported, which involves the in-situ generation of an isocyanatobenzenesulfonamide species. acs.org Another example is the one-pot, three-component coupling of aldehydes, β-ketoesters/β-diketones, and urea/thiourea catalyzed by N-(phenylsulfonyl)benzenesulfonamide to afford dihydropyrimidines. tandfonline.com

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a selection of sulfonamides, highlighting the improved yields and reduced reaction times of the latter.

| Entry | Sulfonic Acid | Amine | Product | Conventional Method (Yield %) | Microwave Method (Yield %) |

| 1 | Benzenesulfonic acid | Benzylamine | N-Benzylbenzenesulfonamide | 75 | 92 |

| 2 | p-Toluenesulfonic acid | Aniline (B41778) | 4-Methyl-N-phenylbenzenesulfonamide | 80 | 95 |

| 3 | 2-Naphthalenesulfonic acid | Cyclohexylamine | N-Cyclohexylnaphthalene-2-sulfonamide | 72 | 90 |

Synthesis of Dichlorinated Benzenesulfonamide Cores

The synthesis of the 2,3-dichlorobenzenesulfonamide (B1312514) core, a key component of 2,3-dichloro-N-propylbenzenesulfonamide, typically begins with the corresponding dichlorinated benzene (B151609) derivative. A common starting material is 1,2-dichlorobenzene (B45396).

The introduction of the sulfonyl chloride group onto the dichlorinated aromatic ring is achieved through chlorosulfonation. This electrophilic aromatic substitution reaction involves treating 1,2-dichlorobenzene with chlorosulfonic acid. The reaction of 1,3-dichlorobenzene (B1664543) with chlorosulfonic acid has been described to produce 2,4-dichlorobenzenesulfonyl chloride. nih.gov A similar approach would be applicable for the synthesis of 2,3-dichlorobenzenesulfonyl chloride from 1,2-dichlorobenzene. The resulting 2,3-dichlorobenzenesulfonyl chloride is a versatile intermediate that can then be reacted with various amines to produce a library of dichlorinated benzenesulfonamide analogues. nih.gov

An alternative approach involves a Sandmeyer reaction starting from a substituted aniline. For example, a substituted aniline can be converted to the corresponding diazonium salt, which is then treated with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. nih.gov

Derivatization Strategies for N-Propyl and Related Substituents on Benzenesulfonamides

Once the dichlorinated benzenesulfonamide core is synthesized, further derivatization can be achieved by modifying the substituent on the nitrogen atom.

Introduction of Varied N-Alkyl Chains

The introduction of an N-propyl group, as in the target molecule, or other N-alkyl chains is typically accomplished through the reaction of the benzenesulfonyl chloride with the corresponding primary amine (e.g., propylamine). nih.gov This is a direct application of the nucleophilic substitution reaction described in section 2.1.1.

Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been developed as an efficient method. acs.org This "borrowing hydrogen" approach allows for the use of readily available alcohols as alkylating agents, offering a more atom-economical alternative to the use of alkyl halides. acs.org

The following table illustrates the synthesis of various N-alkylated benzenesulfonamides through the reaction of benzenesulfonyl chloride with different primary amines.

| Entry | Benzenesulfonyl Chloride | Amine | Product |

| 1 | 2,3-Dichlorobenzenesulfonyl chloride | Propylamine | This compound |

| 2 | Benzenesulfonyl chloride | Butylamine | N-Butylbenzenesulfonamide |

| 3 | 4-Methylbenzenesulfonyl chloride | Pentylamine | 4-Methyl-N-pentylbenzenesulfonamide |

| 4 | 2,4-Dichlorobenzenesulfonyl chloride | Hexylamine | 2,4-Dichloro-N-hexylbenzenesulfonamide |

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic moieties onto the sulfonamide nitrogen can lead to compounds with diverse pharmacological properties. nih.govmdpi.comrsc.org This is often achieved by reacting the benzenesulfonyl chloride with a heterocyclic amine. nih.govmdpi.com A wide array of heterocyclic amines, such as those containing imidazole (B134444), triazole, pyrazole, and quinazoline (B50416) scaffolds, have been successfully coupled with benzenesulfonamides. nih.govnih.govnih.gov

These reactions typically follow the standard nucleophilic substitution pathway. The design of these molecules often involves appending "tails" with different chemical natures to the aromatic or heterocyclic ring of the sulfonamide to interact with specific biological targets. rsc.org For instance, benzenesulfonamides incorporating bulky aromatic or heterocyclic tails have been investigated as potent carbonic anhydrase inhibitors. nih.gov

Purification and Methodologies for Compound Isolation in Academic Research

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. Academic research employs a variety of methodologies, often in combination, to achieve the high degree of purity required for subsequent analytical characterization and biological evaluation. The primary techniques utilized for the isolation of arylsulfonamides include extraction, chromatography, and crystallization.

Following the completion of the synthetic reaction, a standard work-up procedure is typically initiated to isolate the crude product. This often involves quenching the reaction mixture, for instance by pouring it into ice-cold water, to precipitate the solid sulfonamide. The crude solid is then collected by suction filtration and washed with water to remove water-soluble impurities.

Further purification is generally achieved through a combination of chromatographic and non-chromatographic methods. The choice of technique is dictated by the physicochemical properties of the specific analogue, such as its polarity and crystallinity, as well as the nature of the impurities present.

Chromatographic Techniques

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. rnlkwc.ac.inijcrt.org For benzenesulfonamide derivatives, thin-layer chromatography (TLC) and column chromatography are indispensable tools. rnlkwc.ac.inijcrt.orgmiamioh.edu

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for the preliminary determination of an appropriate solvent system for column chromatography. researchgate.net A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel. nih.gov The plate is then developed in a sealed chamber containing a suitable eluent. The separation of the components on the plate is quantified by the retardation factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rnlkwc.ac.in An ideal solvent system for preparative column chromatography will result in the desired compound having an R_f value between 0.2 and 0.4, ensuring good separation from impurities. silicycle.com

For aromatic sulfonamides, common solvent systems for TLC often consist of a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). researchgate.netsilicycle.com The polarity of the eluent is adjusted by varying the ratio of the solvents to achieve optimal separation. silicycle.com For more polar sulfonamide analogues, solvent systems containing methanol (B129727) and dichloromethane may be employed. nih.govsilicycle.com Visualization of the separated spots on the TLC plate is typically achieved under UV light, as the aromatic rings of the benzenesulfonamides are often UV-active. ust.hk

| Solvent System | Typical Ratio (v/v) | Compound Polarity |

|---|---|---|

| Ethyl Acetate / Hexane | 1:9 to 1:1 | Non-polar to Moderately Polar |

| Dichloromethane / Methanol | 99:1 to 9:1 | Moderately Polar to Polar |

| Chloroform / n-Heptane / Ethanol (B145695) | 3:3:3 | Mixed Polarity |

Column Chromatography: For the preparative separation of larger quantities of material, column chromatography is the method of choice. rnlkwc.ac.inijcrt.orgmiamioh.edu The crude product is loaded onto a glass column packed with a stationary phase, most commonly silica gel. rnlkwc.ac.inmiamioh.edu The mobile phase, or eluent, determined from prior TLC analysis, is then passed through the column. rnlkwc.ac.in The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. rnlkwc.ac.in Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified sulfonamide.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Typically a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane |

| Loading Technique | The crude product is dissolved in a minimal amount of the initial eluent or a suitable solvent and carefully applied to the top of the column. |

| Elution | The polarity of the eluent can be gradually increased to elute compounds with higher affinity for the stationary phase. |

| Fraction Collection | Fractions are collected in test tubes and analyzed by TLC. |

Non-Chromatographic Techniques

Crystallization: Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of crystals, while impurities remain in the solution. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Commonly used solvents for the recrystallization of benzenesulfonamide derivatives include ethanol, acetone, and mixtures of solvents such as hexane/ethyl acetate and hexane/dichloromethane. For instance, a crude sulfonamide might be dissolved in a minimal amount of hot ethanol and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

| Solvent/Solvent System | Notes |

|---|---|

| Ethanol | A versatile solvent for a range of sulfonamides. |

| Acetone | Can be effective for more polar compounds. |

| Hexane / Ethyl Acetate | A common two-solvent system where the compound is dissolved in the better solvent (ethyl acetate) and the poorer solvent (hexane) is added to induce crystallization. |

| Dichloromethane / Hexane | Similar to the hexane/ethyl acetate system, used for compounds soluble in dichloromethane. |

| Water | Generally used for highly polar sulfonamides or their salts. |

Extraction: Liquid-liquid extraction is a fundamental technique used in the work-up of sulfonamide syntheses to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For example, after quenching a reaction, the product may be extracted from the aqueous mixture into an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is evaporated to yield the crude product.

Preclinical Biological Activity Profiling and Therapeutic Potential of Benzenesulfonamide Derivatives

In Vitro Efficacy Assessments

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition Studies

There is currently no available research in the public domain that investigates the alpha-glucosidase inhibitory activity of 2,3-dichloro-N-propylbenzenesulfonamide. As such, its potential as a therapeutic agent for conditions such as type 2 diabetes, which can be managed by inhibiting this enzyme, remains unknown.

Antimicrobial Activity Studies (Bacterial, Fungal, Viral)

No studies were found that specifically report on the antimicrobial properties of this compound. The subsequent subsections reflect this lack of specific data.

In Vitro Antibacterial Efficacy Against Specific Strains (e.g., S. aureus, E. coli)

A targeted search for in vitro studies assessing the antibacterial efficacy of this compound against common pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, did not yield any results. Consequently, there is no data available on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against these or any other bacterial strains.

Antifungal Research Approaches

There is no published research on the antifungal activity of this compound. Its efficacy against any fungal species has not been reported, and therefore its potential as an antifungal agent is yet to be determined.

Antiviral Properties and Mechanisms (e.g., against TMV, CMV)

No scientific literature is available that describes the investigation of this compound for antiviral properties. Studies concerning its activity against viruses such as Tobacco Mosaic Virus (TMV) or Cytomegalovirus (CMV), or any other viruses, have not been documented.

Antiparasitic Activity Research (e.g., Trypanosomatidic Agents)

A review of the literature found no studies dedicated to the antiparasitic activity of this compound. Its potential efficacy against trypanosomatidic agents or any other parasites has not been explored in any published research.

Anti-proliferative and Cytostatic Effects in Cancer Cell Lines

There is no available data from preclinical studies to suggest that this compound possesses anti-proliferative or cytostatic effects in any cancer cell lines. Research into its potential as an anti-cancer agent has not been reported in the scientific literature.

Evaluation in Hematological Malignancies

The cytotoxic potential of benzenesulfonamide (B165840) derivatives has been explored in various hematological cancer cell lines, including the chronic myelogenous leukemia cell line K562 and the acute promyelocytic leukemia cell line HL-60. mdpi.comnih.gov Studies have shown that certain benzenesulfonamide compounds can inhibit the proliferation of these cell lines in a dose-dependent manner. mdpi.com For instance, some derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in both HL-60 and K562 cells. mdpi.com The mechanisms underlying these effects often involve the regulation of key proteins involved in cell cycle progression and programmed cell death. mdpi.com

Research on related compounds has indicated that treatment can lead to a significant decrease in colony formation of both HL-60 and K562 cells. researchgate.net Furthermore, a reduction in the size of the colonies formed after treatment has been observed, suggesting an inhibitory effect on clonal proliferation of these leukemic cells. researchgate.net

Table 1: Effects of Benzenesulfonamide Derivatives on Hematological Malignancy Cell Lines

| Cell Line | Observed Effects | Reference |

|---|---|---|

| K562 | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, decreased colony formation. | mdpi.comnih.govresearchgate.net |

| HL-60 | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, decreased colony formation. | mdpi.comresearchgate.net |

Activity in Solid Tumor Cell Models

The anticancer activity of benzenesulfonamide derivatives extends to solid tumor models, with a particular focus on breast cancer cell lines. semanticscholar.orgnih.gov Research has demonstrated that these compounds can exhibit cytotoxic effects against various breast cancer cell lines, including triple-negative breast cancer (TNBC) subtypes like MDA-MB-231. nih.govnih.gov The activity of these derivatives is often evaluated by their ability to reduce cell viability and inhibit colony formation. nih.gov

For example, studies on benzenesulfonamide-bearing imidazole (B134444) derivatives have shown efficacy against the MDA-MB-231 cell line. nih.gov The cytotoxic effects of some of these compounds have been found to be more pronounced against breast cancer cells compared to other cancer cell types. nih.gov The mechanism of action for some sulfonamide derivatives in breast cancer has been linked to the inhibition of critical cellular components like tubulin, which plays a vital role in cell division and proliferation. researchgate.net

Table 2: Activity of Benzenesulfonamide Derivatives in Solid Tumor Cell Models

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity, reduced colony formation. | nih.govnih.gov |

| MCF-7 | Breast Cancer | Anti-proliferative activity. | semanticscholar.org |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation Studies

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation. frontiersin.orgmdpi.com It has emerged as a therapeutic target for various diseases. frontiersin.org Some benzenesulfonamide derivatives have been investigated for their ability to modulate PPARγ activity. nih.gov

Amyloid Beta Protein Modulation Research

The aggregation of amyloid beta (Aβ) protein is a central event in the pathogenesis of Alzheimer's disease. nih.govfrontiersin.org Consequently, strategies aimed at modulating Aβ production, assembly, and clearance are of significant therapeutic interest. nih.gov Research has explored the potential of various compounds to influence the processing of the amyloid precursor protein (APP), from which Aβ is derived. plos.org

The proteolytic processing of APP can occur through two main pathways: the amyloidogenic pathway, which leads to Aβ generation, and the non-amyloidogenic pathway, which precludes Aβ formation. plos.org Studies on compounds that can shift the balance from the amyloidogenic to the non-amyloidogenic pathway are particularly relevant. For instance, the orphan drug dichloroacetate (B87207) has been shown to reduce the production of Aβ peptides while promoting the non-amyloidogenic cleavage of APP. plos.org This effect was linked to an enhancement of the activity of α-secretase, the key enzyme in the non-amyloidogenic pathway. plos.org While direct studies on this compound in this context are not widely reported, the broader investigation into small molecules that can modulate APP processing provides a rationale for exploring the potential of benzenesulfonamide derivatives in this area.

In Vivo Preclinical Models (Animal Studies)

Efficacy Evaluation in Relevant Animal Models

The therapeutic potential of benzenesulfonamide derivatives has been assessed in various animal models. nih.gov For instance, some novel benzenesulfonamide derivatives bearing carboxamide functionalities have been investigated for their in vivo anti-inflammatory activities. nih.gov In a carrageenan-induced rat paw edema model, certain compounds demonstrated significant inhibition of inflammation. nih.gov

In the context of anti-infective research, sulfonamides are a well-established class of antibacterial agents used in veterinary medicine. msdvetmanual.com Their efficacy is often evaluated in livestock and companion animals against a range of bacterial infections. msdvetmanual.comnih.gov The widespread use of sulfonamides in animals has, however, led to the emergence of bacterial resistance, which is an ongoing area of research. nih.gov

Methodological Considerations in Animal Model Selection for Sulfonamide Research

The selection of appropriate animal models is a critical aspect of preclinical research for sulfonamides. The choice of model depends on the specific therapeutic area being investigated. For anti-infective studies, the selection of animal species is often guided by their relevance to human or veterinary medicine and the susceptibility of the host to the pathogen of interest. nih.gov For instance, studies on sulfonamide resistance genes have been conducted in cattle, swine, poultry, dogs, and cats to understand the prevalence and transmission of resistance. nih.gov

In metabolic disease research, such as obesity and diabetes, various rodent models are utilized. youtube.com These can include genetic models like the ob/ob or db/db mouse, which have mutations in the leptin gene or its receptor, respectively, as well as diet-induced obesity models where animals are fed a high-fat diet. youtube.com The choice between these models depends on the specific aspects of the metabolic disease being studied and the mechanism of action of the investigational compound. youtube.com For example, a diet-induced obesity model might be more relevant for studying compounds that affect appetite or energy expenditure in a context that more closely mimics human lifestyle-related obesity. youtube.com

Mechanistic Investigations of 2,3 Dichloro N Propylbenzenesulfonamide and Analogues

Molecular Target Identification and Validation

The primary molecular targets for benzenesulfonamide (B165840) derivatives are members of the carbonic anhydrase (CA) family of metalloenzymes. drugbank.comresearchgate.netdrugbank.com These enzymes are crucial for various physiological processes, and their inhibition is the basis for the clinical use of sulfonamides in treating conditions like glaucoma, epilepsy, and edema. researchgate.netdrugbank.comnih.gov

In the context of oncology, specific isoforms of carbonic anhydrase that are overexpressed in tumors have been identified as key targets. nih.gov The transmembrane isoforms CA IX and CA XII, in particular, are found in many aggressive cancers and are implicated in tumor progression and pH regulation, making them validated targets for anticancer drug development. nih.govnih.govmdpi.com The inhibition of these tumor-associated CAs is a primary mechanism for the anticancer activity of many benzenesulfonamide derivatives. rsc.org

While carbonic anhydrases are the most well-established targets, research has also explored other potential molecular targets for this class of compounds. For instance, certain benzenesulfonamide analogues have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as the tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma treatment. nih.gov

Table 1: Identified Molecular Targets for Benzenesulfonamide Analogues

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Metalloenzyme | Carbonic Anhydrase (e.g., CA II, IX, XII) | Glaucoma, Epilepsy, Cancer |

Elucidation of Enzyme Binding Modes and Active Site Interactions

The interaction between benzenesulfonamide inhibitors and carbonic anhydrases is well-characterized through extensive kinetic and structural studies. acs.org The binding is primarily mediated by the sulfonamide group (-SO₂NH₂), which acts as a zinc-binding group (ZBG). rsc.orgresearchgate.net In its deprotonated, anionic form, the sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion located deep within the enzyme's active site, adopting a tetrahedral geometry. nih.govmdpi.com

This coordination to the zinc ion is further stabilized by a network of hydrogen bonds with conserved active site residues. Key interactions typically involve the sulfonamide oxygens and the side chains of residues such as Glutamate-106 (Glu106), Threonine-199 (Thr199), and Threonine-200 (Thr200). nih.gov The sulfonamide nitrogen also forms a hydrogen bond with the backbone of Thr199. rsc.org

The substituted benzene (B151609) ring of the inhibitor, in this case, the 2,3-dichlorophenyl moiety, extends into a hydrophobic pocket within the active site. nih.gov This region is lined with nonpolar amino acid residues, including Valine-121 (Val121), Phenylalanine-131 (Phe131), Leucine-198 (Leu198), and Proline-202 (Pro202). nih.gov The specific substitution pattern on the phenyl ring influences the inhibitor's affinity and isoform selectivity.

The "tail" portion of the molecule, which for 2,3-dichloro-N-propylbenzenesulfonamide is the N-propyl group, projects towards the entrance of the active site. This part of the inhibitor can form additional interactions with residues at the rim of the catalytic cleft, which can significantly modulate the compound's isoform specificity. nih.govrsc.org The structural rigidity and chemical nature of this tail are critical for achieving selective inhibition of different CA isoforms. taylorandfrancis.comtandfonline.com

Cellular Pathway Modulation by Sulfonamide Derivatives

A significant body of research demonstrates that sulfonamide derivatives can exert potent effects on cell cycle progression, a key pathway in cancer cell proliferation. Several studies have shown that treatment with various benzenesulfonamide analogues leads to cell cycle arrest at different phases.

For example, a 2-thiouracil-5-sulfonamide derivative featuring a 2,3-dichlorophenyl group was found to induce cell cycle arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 colon cancer and MCF-7 breast cancer cells, and the G2/M phase in HepG2 liver cancer cells. nih.gov Other novel sulfonamide compounds have been reported to cause an accumulation of cells in the G2/M and pre-G1 phases in HepG2 cells. acs.orgacs.org In acute leukemia cell lines, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to trigger a G0/G1 blockade. researchgate.net Furthermore, sulfonamide-metformin hybrid molecules have been found to arrest the cell cycle in both the G0/G1 and G2/M phases in breast cancer cells. nih.gov

Table 2: Effects of Sulfonamide Analogues on Cell Cycle Progression in Cancer Cell Lines

| Compound Type | Cell Line | Effect |

|---|---|---|

| 2,3-dichlorophenyl-sulfonamide derivative | A-2780 (Ovarian) | Arrest at G1/S phase |

| 2,3-dichlorophenyl-sulfonamide derivative | HT-29 (Colon), MCF-7 (Breast) | Arrest at S phase |

| 2,3-dichlorophenyl-sulfonamide derivative | HepG2 (Liver) | Arrest at G2/M phase |

| Novel sulfonamide derivatives | HepG2 (Liver) | Arrest at G2/M and Pre-G1 phases |

| Dinitrobenzenesulfonamide derivative | Jurkat (T-cell leukemia) | Arrest at G0/G1 phase |

The influence of sulfonamide derivatives extends to the function of subcellular organelles, with mitochondria being a notable site of action. Studies on sulfonamide-metformin derivatives have revealed their capacity to induce mitochondrial dysfunction. nih.gov This is characterized by an increase in intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, ultimately activating the mitochondrial-associated apoptosis pathway. nih.gov

Furthermore, specific inhibition of mitochondrial carbonic anhydrase isoforms, CA VA and CA VB, by sulfonamides can directly impact cellular metabolism. nih.gov Given the bacterial origin of mitochondria, it is not surprising that some sulfonamide antibiotics have been observed to cause mitochondrial dysfunction, potentially by disrupting processes such as the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comthestaracademy.co.za

Structural Basis of Biological Activity

X-ray crystallography has been an indispensable tool for understanding the precise structural basis of the biological activity of sulfonamide inhibitors. Numerous crystal structures of various sulfonamide derivatives in complex with different carbonic anhydrase isoforms have been solved, providing a detailed, atomic-level view of their binding interactions. nih.govnih.govrsc.org

These crystallographic studies have unequivocally confirmed the binding mode described previously. The structures clearly show the sulfonamide moiety coordinated to the active site zinc ion. nih.govresearchgate.net They also detail the extensive network of hydrogen bonds between the inhibitor and conserved residues like Thr199 and Glu106, as well as the van der Waals contacts between the inhibitor's aromatic ring and the hydrophobic pocket of the enzyme. nih.gov

For instance, the crystal structure of a benzenesulfonamide-based inhibitor bound to a CA IX mimic revealed that active-site residues at positions 92 and 131 are critical in dictating the binding position and affinity. nih.gov While a specific crystal structure for this compound complexed with a target is not publicly available, the wealth of structural data on highly similar analogues provides a robust model for its likely mode of interaction with carbonic anhydrases. nih.govrsc.org These structural insights are fundamental for the rational design of new, more potent, and isoform-selective inhibitors.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetazolamide |

| Methazolamide |

| Dichlorophenamide |

| 2,4-dinitrobenzenesulfonamide |

| Sulfonamide-metformin derivatives |

Spectroscopic Probes of Molecular Interactions (e.g., protein-ligand binding)nih.gov

While direct spectroscopic studies on this compound are not extensively documented in publicly available literature, the broader class of sulfonamides has been thoroughly investigated as spectroscopic probes to elucidate the intricacies of molecular interactions, particularly in the context of protein-ligand binding. These studies provide a framework for understanding how analogues of this compound could be similarly employed. Spectroscopic techniques such as fluorescence, UV-visible, and circular dichroism are powerful tools for characterizing the binding mechanisms, affinities, and conformational changes that occur when sulfonamide-containing molecules interact with biological macromolecules. mdpi.com

Research into the interaction between various sulfonamide derivatives and proteins like myoglobin (B1173299) (Mb) and human serum albumin (HSA) demonstrates the utility of these methods. mdpi.comacs.org For instance, the intrinsic fluorescence of proteins, which is often attributable to tryptophan and tyrosine residues, can be quenched upon the binding of a ligand. This quenching can be analyzed to determine binding constants and the nature of the interaction. acs.orgnih.gov

In a study involving the binding of sulfamethazine (B1682506) (SMZ) and sulfadiazine (B1682646) (SDZ) to myoglobin, steady-state fluorescence spectroscopy was utilized to explore the binding mechanism. The quenching of myoglobin's intrinsic fluorescence upon the addition of the sulfonamides indicated a direct interaction. The data were analyzed using the Stern-Volmer equation to calculate quenching constants, which provide insight into the efficiency of the quenching process. mdpi.com

The influence of pH on the binding of these sulfonamides to myoglobin was also investigated, revealing that the binding affinity is sensitive to environmental pH. This is a critical consideration for understanding molecular interactions under physiological conditions. nih.gov

| System | pH | Ksv (× 104 M-1) | Ka (× 104 M-1) |

|---|---|---|---|

| SMZ-Mb | 5.0 | 2.78 (± 0.04) | 3.16 (± 0.05) |

| 6.0 | 2.12 (± 0.03) | 2.45 (± 0.03) | |

| 7.0 | 1.89 (± 0.02) | 1.98 (± 0.02) | |

| 8.0 | 1.56 (± 0.01) | 1.63 (± 0.01) | |

| SDZ-Mb | 5.0 | 1.96 (± 0.03) | 2.13 (± 0.04) |

| 6.0 | 1.65 (± 0.02) | 1.88 (± 0.03) | |

| 7.0 | 1.23 (± 0.01) | 1.43 (± 0.02) | |

| 8.0 | 0.98 (± 0.01) | 1.12 (± 0.01) |

Furthermore, spectroscopic methods can reveal conformational changes in the protein upon ligand binding. Circular dichroism (CD) spectroscopy is particularly adept at detecting alterations in the secondary structure of proteins. For example, the interaction of sulfadimethoxine (B1681780) with human serum albumin resulted in a decrease in the α-helical content of the protein, indicating a conformational adaptation to accommodate the ligand. acs.org

| Secondary Structure | Free HSA (%) | HSA-SMT Complex (%) |

|---|---|---|

| α-Helix | 61 | 59 |

| β-Sheet | 14 | 15 |

| Turn | 11 | 11 |

| Random Coil | 14 | 15 |

Synchronous fluorescence spectroscopy can provide information about the microenvironment around the fluorescent amino acid residues. A shift in the emission maximum can indicate changes in the polarity of the chromophore's environment, which is often a consequence of ligand binding. mdpi.comnih.gov In the study of sulfamethazine and sulfadiazine with myoglobin, synchronous fluorescence spectra were used to probe the microenvironment of tryptophan and tyrosine residues, further confirming the interaction and its effect on the protein's structure. mdpi.com

These examples with sulfonamide analogues underscore the potential of using this compound as a spectroscopic probe. By monitoring changes in spectroscopic signals upon its interaction with a target protein, researchers can derive valuable information about binding events, affinities, and the structural consequences of such interactions, which is fundamental to mechanistic investigations in medicinal chemistry and chemical biology.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Features

The fundamental pharmacophore of benzenesulfonamide (B165840) inhibitors is well-established, particularly for targets like the zinc-containing enzyme family of carbonic anhydrases (CAs). The primary features consist of a central aromatic (benzene) ring and a sulfonamide moiety (-SO₂NH₂).

The Sulfonamide Group : This group is the critical "zinc-binding group" (ZBG). nih.gov In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion located at the bottom of the enzyme's active site. nih.govnih.gov This interaction is the primary anchor for the inhibitor, making the sulfonamide moiety indispensable for high-affinity binding to many of its targets. nih.gov

The Aromatic Ring : The benzene (B151609) ring serves as a central scaffold. It is not merely a spacer but actively participates in binding through interactions with hydrophobic and hydrophilic regions of the enzyme's active site. nih.govnih.gov Modifications to this ring, such as the addition of substituents, are a key strategy for modulating the compound's affinity and isoform selectivity. nih.gov

The general design strategy, often referred to as the "tail approach," involves appending various chemical moieties (tails) to the core aromatic sulfonamide scaffold to achieve specific interactions with residues in the middle and outer regions of the target's active site cavity. nih.govresearchgate.net

Influence of Halogenation Patterns on Biological Activity and Selectivity

The presence, number, and position of halogen atoms on the benzenesulfonamide ring are critical determinants of biological activity. Halogenation, particularly with chlorine and fluorine, can significantly enhance potency and alter isoform selectivity.

Research on various fluorinated benzenesulfonamides has shown that halogenation can lead to increased affinity compared to non-halogenated parent compounds. nih.gov However, a higher degree of halogenation does not always correlate with higher affinity or more favorable binding kinetics. nih.gov Studies suggest that fluorination in specific positions on the benzenesulfonamide core can be particularly advantageous for optimizing binding. nih.gov

In the context of chlorinated derivatives like 2,3-dichloro-N-propylbenzenesulfonamide, the dichlorination pattern is crucial. Studies on anti-influenza benzenesulfonamides demonstrated that adding a chlorine atom to the phenyl ring could increase inhibitory potency by 3 to 5-fold. nih.gov The position of the chlorine atoms influences how the aromatic ring is oriented within the binding pocket, thereby affecting affinity and selectivity. nih.gov For instance, crystal structure analyses of inhibitors bound to carbonic anhydrase isoforms reveal that active-site residues, particularly those in the hydrophobic pocket, dictate the binding position and affinity, which are directly influenced by the substitution pattern on the inhibitor's ring. nih.gov The 2,3-dichloro pattern contributes a specific electronic and steric profile that fine-tunes these interactions.

Role of N-Substitution (e.g., propyl, alkyl, heterocyclic) on Pharmacological Profiles

The substituent attached to the sulfonamide nitrogen atom (the N-position) plays a pivotal role in defining the pharmacological profile of the compound. While the primary (unsubstituted) sulfonamide is often required for zinc binding, modifications at this position can create secondary sulfonamides or, in some cases, tertiary sulfonamides, which drastically alter the molecule's properties and potential targets.

Replacing the N-alkyl group with an N-aralkyl (aromatic ring-containing alkyl) group has been shown to enhance certain pharmacological properties, such as α-adrenolytic activity in beta-agonists. nih.gov In a series of potential antileishmanial agents, replacing a tertiary sulfonamide with a secondary one led to a complete loss of potency, highlighting the sensitivity of activity to this position. rsc.org

In the case of this compound, the N-propyl group is a simple alkyl chain. The length and nature of such N-alkyl substituents influence key physicochemical properties like lipophilicity (hydrophobicity). acs.org An increase in the length of the alkyl chain generally leads to an increase in the partition coefficient (log P), making the molecule more hydrophobic. acs.org This property is critical for membrane permeability, metabolic stability, and how the "tail" of the molecule interacts with hydrophobic pockets within the target protein. Therefore, the N-propyl group helps to balance the compound's solubility and its ability to engage in favorable hydrophobic interactions.

Impact of Aromatic Ring Substitutions on Potency and Efficacy

Beyond halogenation, a wide array of other substituents on the aromatic ring can be used to modulate the potency and efficacy of benzenesulfonamide derivatives. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of these substituents are key factors.

For example, in a series of anti-influenza agents, aniline (B41778) analogues with 3-Cl and 3-CF₃ (a strong electron-withdrawing group) substitutions demonstrated significantly better antiviral potencies than other derivatives. nih.gov The introduction of a second small hydrophobic group further enhanced potency. nih.gov Conversely, in the same series, larger groups like quinazoline (B50416) or benzothiazole (B30560) replacements resulted in only moderate activity, and further substitution on these bulky groups was generally not tolerated. nih.gov

The table below, derived from data on antileishmanial benzenesulfonamides, illustrates how different substituents at the 2- and 5-positions of the benzene ring affect potency (expressed as pIC₅₀).

This data underscores that the 2-alkoxy group is crucial for activity in this particular series, while modifications at the 5-position show varied effects. rsc.org This highlights the importance of positional chemistry in SAR.

Development of Predictive SAR/QSAR Models for New Benzenesulfonamide Analogues

To rationalize SAR data and predict the activity of novel compounds, researchers develop QSAR models. chemijournal.com These mathematical models correlate the chemical structure of compounds with their biological activities. chemijournal.com Both 2D and 3D-QSAR models are commonly employed for benzenesulfonamide derivatives.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These models require the 3D alignment of the molecules in a training set and generate statistical correlations based on steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.gov

For example, a 3D-QSAR model was developed for a series of benzoxazole (B165842) benzenesulfonamide derivatives. chemijournal.com The resulting model was statistically valid and reliable, with a high squared correlation coefficient (R² = 0.9686) and a good predictive correlation coefficient (q² = 0.72). chemijournal.com Such models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, volume occlusion maps can indicate where increased hydrophobicity may enhance bioactivity (represented by blue contours) or diminish it (red contours). chemijournal.com

The table below summarizes the statistical parameters for a representative 3D-QSAR model developed for benzenesulfonamide derivatives, indicating a robust and predictive model.

These predictive models are invaluable tools in drug discovery, allowing for the virtual screening of new benzenesulfonamide analogues and prioritizing the synthesis of the most promising candidates. chemijournal.comnih.gov

Structure-Biodegradability Relationships (SBR) in Environmental Research Contexts

While SAR and QSAR focus on pharmacological activity, Structure-Biodegradability Relationships (SBR) or Quantitative SBR (QSBR) models are used to predict the environmental fate of chemicals like this compound. Sulfonamides are a class of compounds of environmental concern due to their widespread use and potential to persist in ecosystems. nih.gov

Generally, sulfonamides are not considered readily biodegradable. nih.gov Their degradation in environments like soil or water treatment systems depends on many factors, including the specific chemical structure. nih.govnih.gov The presence of halogen atoms, like the two chlorine atoms in this compound, often increases a compound's persistence and resistance to microbial degradation. chemrxiv.org Halogenated organic compounds can be toxic and accumulate in the environment. researchgate.net

QSBR models aim to predict biodegradability based on molecular descriptors. For chlorinated compounds, it has been shown that biodegradability is heavily correlated with electrotopological descriptors and the relative position of oxygen and chlorine atoms. chemrxiv.org While specific QSBR models for this compound are not detailed in the literature, general findings suggest that its dichlorinated aromatic ring would likely contribute to its environmental persistence. chemrxiv.orgnih.gov Understanding these relationships is crucial for assessing the environmental risk of such compounds and for designing new, more environmentally benign chemicals.

Computational Chemistry and Cheminformatics Approaches in Benzenesulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.govmdpi.comnih.govtandfonline.com This method is instrumental in understanding the binding modes of benzenesulfonamide (B165840) derivatives and identifying key interactions that contribute to their biological activity. nih.govnih.govmdpi.comnih.govtandfonline.com For "2,3-dichloro-N-propylbenzenesulfonamide," docking simulations can elucidate how the dichlorinated phenyl ring and the N-propyl group influence its binding affinity and selectivity for various protein targets.

Table 1: Representative Molecular Docking Parameters for Benzenesulfonamide Derivatives

| Parameter | Description | Typical Values for Active Benzenesulfonamides |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. | -7.0 to -12.0 |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency. | Nanomolar to micromolar range |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Asp, Glu, His, Ser, Thr, Tyr |

| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking |

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. rsc.orgtandfonline.com For "this compound," MD simulations can be employed to assess the stability of its binding pose within a target's active site and to understand how its conformational flexibility influences its biological activity. rsc.orgtandfonline.com

These simulations can reveal fluctuations in the ligand's position and the surrounding amino acid residues, providing insights into the dynamic nature of their interactions. rsc.org Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated from MD trajectories to quantify the stability of the complex and the flexibility of specific regions, respectively. rsc.org For benzenesulfonamide derivatives, MD simulations have been used to confirm the stability of binding modes predicted by molecular docking and to identify subtle conformational rearrangements that may be important for inhibitory activity. rsc.orgtandfonline.com

Table 2: Key Metrics from Molecular Dynamics Simulations of Benzenesulfonamide-Protein Complexes

| Metric | Description | Typical Observations for Stable Complexes |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values (e.g., < 3 Å) indicate a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Lower RMSF values for the ligand and key active site residues suggest stable interactions. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate strong and stable interactions. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value suggests that the protein's overall fold is maintained upon ligand binding. |

3D-QSAR Model Development for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are computational tools that correlate the 3D properties of molecules with their biological activities. nih.govnih.govtandfonline.comresearchgate.netchemijournal.comnih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.govnih.govtandfonline.comresearchgate.netchemijournal.comnih.gov

In the context of "this compound," 3D-QSAR models can be developed based on a series of structurally related benzenesulfonamides with known biological activities. These models generate contour maps that highlight regions where steric bulk, electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For instance, the dichlorophenyl moiety of "this compound" would contribute to the steric and electrostatic fields, and its influence on activity can be rationalized through these models. chemijournal.com

Table 3: Common Parameters in 3D-QSAR Models for Benzenesulfonamides

| Parameter | Description | Significance in Model Interpretation |

|---|---|---|

| q² (Cross-validated correlation coefficient) | A measure of the predictive ability of the model. | A q² value > 0.5 is generally considered indicative of a good predictive model. |

| r² (Non-cross-validated correlation coefficient) | A measure of the goodness of fit of the model to the training set data. | High r² values (close to 1.0) indicate a strong correlation between predicted and experimental activities. |

| CoMFA/CoMSIA Contour Maps | Visual representations of the steric, electrostatic, hydrophobic, and hydrogen bonding fields. | Guide the structural modifications to enhance biological activity. |

| Field Contributions | The relative importance of different molecular fields (e.g., steric, electrostatic) to the overall activity. | Indicates which physicochemical properties are most critical for the biological effect. |

Virtual Screening and Library Design for Novel Sulfonamide Chemotypes

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. nih.govacs.org For the discovery of novel sulfonamide chemotypes, virtual screening can be a powerful tool to explore vast chemical spaces and prioritize compounds for experimental testing. acs.org

Starting with a known benzenesulfonamide scaffold like that of "this compound," virtual screening can be used to identify new derivatives with potentially improved activity or different selectivity profiles. nih.gov Libraries of commercially available or synthetically accessible compounds can be screened to find molecules that share key structural features with the parent compound or that are predicted to bind favorably to a specific target. acs.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.govtandfonline.commdpi.com For "this compound," computational models can be used to estimate its likely ADME characteristics. nih.govtandfonline.commdpi.com

These predictive models are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area. tandfonline.com Various software tools and online servers are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com These predictions can help to flag potential liabilities and guide the design of benzenesulfonamide derivatives with improved drug-like properties. nih.govtandfonline.com

Table 4: Predicted ADME Properties for Benzenesulfonamide Derivatives

| Property | Description | Predicted Outcome for a Drug-like Compound |

|---|---|---|

| Oral Bioavailability | The fraction of an orally administered dose that reaches the systemic circulation. | Good to moderate |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the blood-brain barrier. | Varies depending on the intended therapeutic target |

| CYP450 Inhibition | The potential of the compound to inhibit major cytochrome P450 enzymes. | Low potential for inhibition is desirable to avoid drug-drug interactions. |

| Hepatotoxicity | The potential of the compound to cause liver damage. | Low to no predicted hepatotoxicity |

| Drug-likeness | An overall assessment of whether a compound has properties consistent with known drugs. | Adherence to rules such as Lipinski's Rule of Five |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For "this compound," DFT calculations can provide detailed information about its molecular geometry, charge distribution, and orbital energies. nih.gov

These calculations can be used to determine the optimized 3D structure of the molecule and to analyze its molecular electrostatic potential (MEP), which highlights regions that are electron-rich or electron-poor. nih.gov This information is valuable for understanding the molecule's reactivity and its potential to form intermolecular interactions, such as hydrogen bonds. DFT can also be used to calculate frontier molecular orbitals (HOMO and LUMO), which are important for predicting the molecule's chemical reactivity and kinetic stability. nih.gov

Advanced Research Methodologies and Techniques

Crystallographic Techniques for Elucidating Molecular Structures

Crystallographic techniques, particularly single-crystal X-ray diffraction, are fundamental in determining the precise three-dimensional arrangement of atoms within a molecule. This method provides definitive data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding a compound's physical properties and biological activity.

While the specific crystal structure of 2,3-dichloro-N-propylbenzenesulfonamide is not available in the cited literature, detailed structural analyses of closely related dichlorobenzenesulfonamides offer significant insights into its likely molecular conformation and crystal packing. For instance, studies on compounds like 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide and 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide illustrate the power of X-ray crystallography. nih.govnih.gov

In these analogs, the conformation of the C—SO₂—NH—C segment is typically found to be gauche. nih.govnih.gov The dihedral angle between the two aromatic rings is a key structural parameter, with values around 62-68° observed in similar molecules. nih.govnih.gov Furthermore, these studies reveal the presence of specific intermolecular and intramolecular hydrogen bonds, such as N—H⋯O and N—H⋯Cl interactions, which dictate the formation of chains or dimeric structures in the crystal lattice. nih.govnih.gov

Table 1: Representative Crystallographic Data for Analogous Dichlorobenzenesulfonamides

| Parameter | 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide nih.gov | 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide nih.govresearchgate.net |

|---|---|---|

| Molecular Formula | C₁₂H₇Cl₄NO₂S | C₁₄H₁₃Cl₂NO₂S |

| Crystal System | Monoclinic | Not specified |

| Space Group | P2₁/n | Not specified |

| Dihedral Angle Between Rings | 67.7 (1)° | 62.21 (7)° |

| C—S—N—C Torsion Angle | -51.98 (18)° | 60.22 (17)° |

| Key Hydrogen Bonds | Intramolecular N—H⋯Cl | Intermolecular N—H⋯O |

Advanced Spectroscopic Methods in Mechanistic Research

Advanced spectroscopic methods are indispensable for probing reaction mechanisms and identifying transient intermediates. While routine techniques like NMR and IR are used for standard characterization, more specialized methods are applied to mechanistic studies involving sulfonamides. nih.gov

Matrix-isolation spectroscopy, combined with techniques like UV laser photolysis and Electron Paramagnetic Resonance (EPR), has been effectively used to study reactive species derived from sulfonamide-related precursors. For example, research on chloro- and dichloro-methylsulfonyl azides has allowed for the generation and characterization of highly reactive sulfonyl nitrene intermediates. mdpi.com EPR spectroscopy confirmed the triplet ground-state multiplicity of these nitrenes, providing fundamental data on their electronic structure. mdpi.com Such techniques are vital for understanding the potential photochemical reactivity and decomposition pathways of compounds containing the sulfonyl group, which could be relevant for molecules like this compound under specific conditions.

High-Throughput Screening (HTS) in Discovery of Sulfonamide Leads

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for biological activity against a specific target. ufl.edu This automated process involves robotics, specialized detectors, and data processing software to screen hundreds of thousands of compounds efficiently. ufl.edu

The general workflow for an HTS campaign to discover new sulfonamide leads involves several key stages:

Assay Development: A robust and sensitive biological assay is created to measure the activity of interest, such as enzyme inhibition or effects on cell growth.

Primary Screening: A large, diverse compound library, which would include various sulfonamide derivatives, is tested at a single concentration to identify initial "hits."

Hit Confirmation and Triage: The activity of the primary hits is confirmed through re-testing.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., EC₅₀ or IC₅₀ values).

Sulfonamide scaffolds are frequently present in compound libraries used for HTS. For example, in a screening campaign to identify antitrypanosomatidic agents, a library containing diverse compounds, including those with sulfonamide-like features, was screened against multiple parasites. acs.orgunimore.it This process allowed for the identification of primary hits with promising activity, which then proceeded to further stages of characterization and optimization. unimore.it

Machine Learning and Artificial Intelligence Applications in Sulfonamide Research

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing drug discovery by enhancing the ability to analyze complex datasets and make predictive models. accscience.comnih.gov These computational tools are increasingly applied in sulfonamide research, particularly in interpreting HTS data and guiding the optimization of lead compounds. nih.gov

Following large-scale screening campaigns, the volume and complexity of the generated data can be immense. unimore.it ML algorithms can be employed to:

Analyze Structure-Activity Relationships (SAR): AI can identify subtle relationships between the chemical structures of screened sulfonamides and their observed biological activity. This helps researchers understand which molecular features are critical for efficacy.

Predictive Modeling: Based on initial HTS data, ML models can predict the activity of untested, but structurally similar, sulfonamide compounds, helping to prioritize which new derivatives to synthesize. nih.gov

Lead Optimization: In a study aimed at identifying broad-spectrum antitrypanosomatidic agents, chemoinformatic and machine learning tools were crucial in selecting compounds for further evaluation and in the decision-making process for designing optimized leads based on an N-(5-pyrimidinyl)benzenesulfonamide scaffold. unimore.it

Toxicity Prediction: Generative AI-powered tools can also predict potential toxicity profiles, allowing researchers to deprioritize compounds that are likely to have unfavorable safety characteristics early in the discovery process. accscience.com

By leveraging AI and ML, researchers can navigate the multifaceted data from HTS more effectively, accelerating the journey from an initial sulfonamide hit to a viable drug candidate. accscience.comnih.gov

Future Directions and Emerging Research Themes

Design of Next-Generation Benzenesulfonamide (B165840) Scaffolds

The benzenesulfonamide framework is a privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is frequently found in biologically active compounds. researchgate.net Researchers are continuously exploring new ways to modify this core structure to enhance the therapeutic properties of these molecules. This includes the synthesis of novel derivatives with varied substitution patterns on the benzene (B151609) ring and the sulfonamide nitrogen. For instance, the incorporation of different heterocyclic rings, such as thiazolidinone, thiazinone, and dithiazepinone, has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines. researchgate.net

Future design strategies will likely focus on creating hybrid molecules that combine the benzenesulfonamide moiety with other pharmacologically active groups to achieve synergistic effects or to target multiple disease pathways simultaneously. tandfonline.com For example, new benzenesulfonamide derivatives have been designed as potent anti-influenza agents by targeting the hemagglutinin protein of the virus. nih.gov The aim is to develop compounds with improved efficacy, better metabolic stability, and fewer side effects. nih.gov

Exploration of Novel Biological Targets for Sulfonamide Action

Historically, sulfonamides were primarily known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov However, the biological activities of sulfonamides are now known to be far more diverse. researchgate.netnih.gov Research has revealed that these compounds can interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

A significant area of current and future research is the exploration of novel targets for sulfonamide-based drugs. For instance, certain benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer and contributes to tumor growth and metastasis. nih.gov Other emerging targets include enzymes involved in fatty acid biosynthesis, which could lead to the development of new classes of antibiotics. turkjps.org The cardiovascular system also presents potential targets, with some sulfonamide derivatives showing effects on perfusion pressure and coronary resistance. cerradopub.com.br The continued investigation into the diverse biological activities of sulfonamides is expected to uncover new therapeutic applications for this versatile class of compounds. researchgate.net

Integration of Multi-Omics Data in Sulfonamide Mechanistic Research

Understanding the precise mechanism of action of a drug is crucial for its effective and safe use. The advent of "multi-omics" technologies, which involve the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing how researchers investigate drug mechanisms. nih.govmdpi.com By integrating these large datasets, scientists can gain a holistic view of the cellular processes affected by a compound. frontiersin.org

In the context of sulfonamide research, multi-omics approaches can be used to identify the specific pathways and networks that are perturbed by a given compound. elifesciences.org This can help to elucidate not only the primary mechanism of action but also potential off-target effects. For example, by comparing the multi-omics profiles of cells treated with a sulfonamide to those of untreated cells, researchers can identify changes in gene expression, protein levels, and metabolite concentrations that provide clues about the drug's mode of action. biorxiv.org This detailed mechanistic understanding is invaluable for optimizing drug design, predicting potential side effects, and identifying biomarkers for patient response. mdpi.com

Sustainable Synthesis and Green Chemistry Principles for Sulfonamides

The chemical synthesis of sulfonamides has traditionally involved the use of harsh reagents and organic solvents, which can have a negative impact on the environment. researchgate.net There is a growing emphasis in the chemical industry on the adoption of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com

Future research in sulfonamide synthesis will increasingly focus on the development of sustainable and environmentally friendly methods. researchgate.net This includes the use of water as a solvent, the development of solvent-free reaction conditions, and the use of catalysts to improve reaction efficiency and reduce waste. rsc.orgrsc.org For example, researchers have developed methods for synthesizing sulfonamides in sustainable solvents like water, ethanol (B145695), and glycerol. rsc.orgresearchgate.net Another approach involves mechanosynthesis, a solvent-free technique where mechanical force is used to initiate chemical reactions. rsc.org By embracing green chemistry, the synthesis of important molecules like 2,3-dichloro-N-propylbenzenesulfonamide can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2,3-dichloro-N-propylbenzenesulfonamide, and how is purity ensured? A: The compound is typically synthesized via nucleophilic substitution, reacting 2,3-dichlorobenzenesulfonyl chloride with n-propylamine in a basic aqueous medium (e.g., NaOH or K₂CO₃) . Purification involves recrystallization from ethanol or column chromatography using silica gel with ethyl acetate/hexane eluents. Purity is confirmed by HPLC (>95%) and melting point analysis. Structural validation employs ¹H/¹³C NMR to verify sulfonamide bond formation and chlorine substitution patterns .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., propyl chain -CH₂- signals at δ 1.0–1.5 ppm) and aromatic chlorine-induced splitting .

- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 292) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing (e.g., monoclinic P2₁/c space group) and bond angles, critical for verifying stereoelectronic effects .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers mitigate side reactions during the synthesis of this compound? A: Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Controlled Temperature : Maintaining 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition .

- Inert Atmosphere : Using nitrogen/argon to avoid moisture-induced side products .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine while reducing byproduct formation .

Post-synthesis, TLC monitors reaction progress, and flash chromatography isolates the target compound .

Addressing Data Contradictions in Synthetic Outcomes

Q: How should researchers resolve discrepancies between theoretical and experimental yields or spectral data? A: Contradictions often arise from:

- Unreacted Starting Materials : Quantified via GC-MS or HPLC .

- Crystallographic Artifacts : Re-refinement of X-ray data (e.g., correcting for thermal motion in Cl atoms) .

- Stereochemical Ambiguities : Use NOESY NMR or computational modeling (DFT) to confirm spatial arrangements .

For unexpected products (e.g., double sulfonamides), comparative analysis with reference compounds and isotopic labeling (e.g., D₂O exchange in NMR) clarifies structural assignments .

Evaluating Biological Activity: Methodological Frameworks

Q: What in vitro assays are suitable for assessing the bioactivity of this compound derivatives? A: Common approaches include:

- Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination) using fluorogenic substrates .

- Antibacterial Screening : Microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT/PrestoBlue assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Dose-response curves and Hill slope analysis validate mechanistic hypotheses (e.g., competitive vs. non-competitive inhibition) .

Solubility Challenges in Biological Assays

Q: How can poor aqueous solubility of this compound be addressed in pharmacological studies? A: Strategies include:

- Co-Solvent Systems : DMSO/PEG-400 mixtures (<1% v/v to avoid cytotoxicity) .

- Prodrug Design : Introducing hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .

- Nanoformulation : Liposomal encapsulation or cyclodextrin complexation improves dispersibility .

Solubility is quantified via shake-flask method with UV-Vis calibration curves .

Mechanistic Studies: Elucidating Reaction Pathways

Q: What experimental and computational tools are used to study the reactivity of this compound? A: Mechanistic insights are gained through:

- Kinetic Isotope Effects (KIE) : Deuterated analogs reveal rate-determining steps (e.g., C-N bond formation) .

- DFT Calculations : Modeling transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .

- Trapping Intermediates : Low-temperature NMR (-80°C) captures transient species like sulfonyl nitrenes .

Crystallographic Analysis for Structure-Activity Relationships

Q: How does crystallography contribute to understanding the structure-activity relationship (SAR) of this compound? A: X-ray structures reveal:

- Hydrogen-Bonding Networks : Sulfonamide oxygen interactions with biological targets (e.g., enzyme active sites) .

- Conformational Flexibility : Propyl chain rotamer preferences (e.g., gauche vs. anti) impacting binding affinity .

- Halogen Bonding : Chlorine atoms acting as electron acceptors in crystal packing or target interactions .

Data collection with synchrotron radiation (λ = 0.7 Å) enhances resolution for weak Cl···O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.